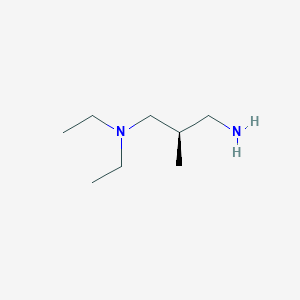

![molecular formula C17H16FN3OS2 B2869766 2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 862974-79-6](/img/structure/B2869766.png)

2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of benzothiazole, a heterocyclic compound with a bicyclic structure consisting of the fusion of benzene and thiazole . Benzothiazole derivatives have been found to exhibit a wide range of biological activities and medicinal applications .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, which is a bicyclic compound consisting of the fusion of a benzene ring and a thiazole ring . The benzothiazole ring is substituted at the 2-position with an amino group, which is further substituted with a 4-fluoro-1,3-benzothiazol-2-yl group .Chemical Reactions Analysis

Benzothiazole derivatives have been found to undergo a variety of chemical reactions, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others . These reactions are often used in the synthesis of new benzothiazole derivatives .Scientific Research Applications

Anti-Tubercular Activity

Recent research has highlighted the potential of benzothiazole derivatives as anti-tubercular agents. The compound could be synthesized through various pathways such as diazo-coupling, Knoevenagel condensation, and Biginelli reaction. These derivatives have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis, with some exhibiting better inhibition potency than standard reference drugs .

Antibacterial Agents

Benzothiazole derivatives have also been synthesized as potent antibacterial agents. The structural framework of the compound allows for the creation of quinazolin-4(3H)-ones, which have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. QSAR modeling has been used to optimize these compounds for enhanced activity .

Enzyme Inhibition

The unique structure of benzothiazole and related moieties suggests a role in targeting enzymes involved in crucial cellular processes. The presence of fluorine atoms and the amide group in the compound could influence its properties and interactions with biological targets, potentially leading to the development of new enzyme inhibitors.

Anticancer Activity

Benzothiazole derivatives have been explored for their anticancer properties, particularly as inhibitors of tyrosine kinase receptors, which are overexpressed in various cancers. The compound’s structure could serve as a scaffold for developing new antitumor drugs, potentially acting as anti-invasive agents in solid tumors and leukemia .

Molecular Docking Studies

The compound’s benzothiazole core is suitable for molecular docking studies to identify potent inhibitors against specific targets. Such studies can reveal the compound’s binding affinities and help in the design of drugs with enhanced anti-tubercular activity .

Synthetic Pathway Development

The synthesis of benzothiazole derivatives, including the compound , has led to the development of new synthetic pathways. These include microwave irradiation and one-pot multicomponent reactions, which are valuable for the efficient and scalable production of these compounds .

Mechanism of Action

Target of Action

The primary target of this compound is related to the treatment of tuberculosis . The compound is a derivative of benzothiazole, which has been found to have potent inhibitory effects against Mycobacterium tuberculosis .

Biochemical Pathways

The compound affects the biochemical pathways associated with the growth and replication of M. tuberculosis. By inhibiting these pathways, the compound prevents the bacteria from proliferating, thereby helping to control the infection .

Result of Action

The result of the compound’s action is the inhibition of M. tuberculosis growth. This can lead to a reduction in the severity of tuberculosis symptoms and may contribute to the eradication of the bacteria from the body .

Future Directions

The future directions for research on this compound could include further exploration of its biological activities, optimization of its synthesis, and investigation of its mechanism of action . Additionally, structure-activity relationship studies could be conducted to better understand the relationship between the compound’s structure and its biological activity .

properties

IUPAC Name |

2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3OS2/c1-8-5-6-9-12(7-8)23-16(13(9)15(19)22)21-17-20-14-10(18)3-2-4-11(14)24-17/h2-4,8H,5-7H2,1H3,(H2,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMGOFZWXPCDQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)N)NC3=NC4=C(C=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

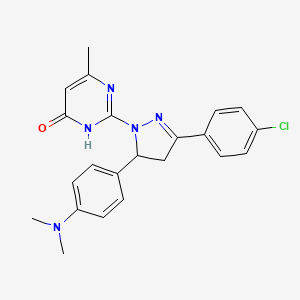

![methyl 4-({1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}amino)benzoate](/img/structure/B2869683.png)

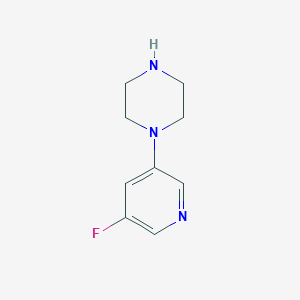

![2-Spiro[2.5]octan-8-ylethanamine](/img/structure/B2869691.png)

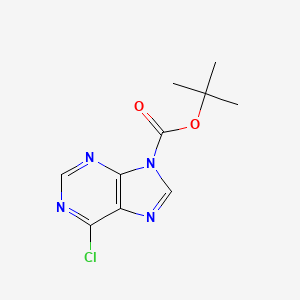

![1-(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B2869692.png)

![6-(4-Butylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2869695.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2869698.png)

![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2869699.png)

![3-Methoxy-N-[5-(4-nitro-benzenesulfonyl)-thiazol-2-yl]-benzamide](/img/structure/B2869700.png)

![N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2869701.png)

![2-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)

![1-[(3,3-Difluorocyclobutyl)methoxy]-4-methylphthalazine](/img/structure/B2869706.png)